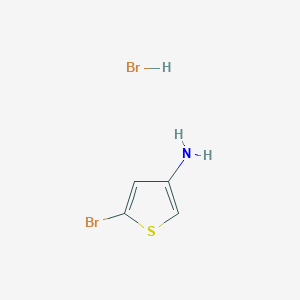

5-Bromothiophen-3-amine hydrobromide

Description

BenchChem offers high-quality 5-Bromothiophen-3-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiophen-3-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromothiophen-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRWDDRLFATMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromothiophen-3-amine Hydrobromide (CAS 1346698-09-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 5-Bromothiophen-3-amine hydrobromide (CAS 1346698-09-2) is not extensively available in peer-reviewed literature. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing parallels from closely related and well-documented thiophene derivatives. The information herein is intended to be a predictive and insightful resource for research and development.

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1][2] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties enable a wide range of chemical modifications.[3] Thiophene derivatives have been successfully incorporated into a multitude of approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents, among others.[4][5]

5-Bromothiophen-3-amine hydrobromide represents a valuable, yet under-documented, building block for the synthesis of novel pharmaceutical candidates. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the amine group at the 3-position offers a site for amidation, alkylation, and other nucleophilic transformations. This dual functionality makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs.

Physicochemical Properties (Projected)

Given the limited public data for CAS 1346698-09-2, the following properties are projected based on the analysis of its free base and closely related structures, such as its hydrochloride salt (CAS 1159823-91-2).[6][7]

| Property | Projected Value |

| Molecular Formula | C₄H₅Br₂NS |

| Molecular Weight | 258.96 g/mol |

| Appearance | Likely a solid (off-white to light brown) |

| Solubility | Expected to be soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. |

| Storage | Should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8] |

Proposed Synthetic Pathway

While a specific, validated synthesis for 5-Bromothiophen-3-amine hydrobromide is not published, a plausible and logical synthetic route can be devised from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established reactions for the construction and functionalization of the thiophene core.

Step 1: Synthesis of 3-Aminothiophene

The initial step involves the formation of the 3-aminothiophene core. Several methods exist for this, including the Gewald reaction or variations thereof.[2] A common approach involves the reaction of a compound containing an active methylene group with a sulfur source and an α-mercaptoaldehyde or ketone.[4]

Step 2: Regioselective Bromination

The subsequent and crucial step is the regioselective bromination of 3-aminothiophene. The amino group is an activating, ortho-, para-director. Therefore, direct bromination would likely lead to a mixture of products. A more controlled approach would involve protecting the amine, followed by directed lithiation and then bromination. However, a more direct method could utilize specific brominating agents that favor the 5-position. For instance, N-bromosuccinimide (NBS) in a suitable solvent is often used for the regioselective bromination of electron-rich heterocycles.[9] Alternatively, a CuBr₂/Oxone® system has been shown to be effective for the regioselective bromination of aromatic amines.[10]

Step 3: Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt. This is typically achieved by treating the free base, 5-Bromothiophen-3-amine, with a solution of hydrobromic acid in a suitable solvent, such as isopropanol or ether. The salt then precipitates out and can be collected by filtration.

Caption: Proposed synthetic workflow for 5-Bromothiophen-3-amine hydrobromide.

Reactivity and Applications in Drug Discovery

5-Bromothiophen-3-amine hydrobromide is a bifunctional molecule with two key reactive sites: the bromine atom at the 5-position and the amino group at the 3-position. This dual reactivity makes it a highly valuable scaffold for the synthesis of diverse molecular architectures.

Reactions at the 5-Position (C-Br Bond)

The bromine atom is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.[11]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminothiophenes.

-

Stille Coupling: Reaction with organostannanes.

Reactions at the 3-Position (N-H Bonds)

The primary amine is a nucleophilic center and can undergo a range of transformations:

-

Amide Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Caption: Potential derivatization pathways for 5-Bromothiophen-3-amine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Exemplary)

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a bromothiophene derivative. Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromothiophen-3-amine hydrobromide (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for the free base, 5-Bromothiophen-3-amine. The hydrobromide salt will show similar signals with potential broadening of the amine protons.

-

¹H NMR:

-

The two protons on the thiophene ring will appear as doublets in the aromatic region (likely between δ 6.0-7.5 ppm). The proton at the 2-position will likely be more downfield than the proton at the 4-position due to the influence of the adjacent sulfur and bromine atoms.

-

The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Four distinct signals are expected for the carbon atoms of the thiophene ring. The carbon bearing the bromine (C5) will be significantly shielded, while the carbon attached to the nitrogen (C3) will be deshielded.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching bands for a primary amine will be observed in the region of 3300-3500 cm⁻¹.

-

C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.

-

C-Br stretching will be observed at lower frequencies.

-

-

Mass Spectrometry:

-

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

-

Safety and Handling

Based on the safety data for analogous compounds like 5-bromothiophen-2-amine hydrobromide and other brominated aromatic amines, the following precautions should be taken:[8]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Conclusion

While specific data for 5-Bromothiophen-3-amine hydrobromide (CAS 1346698-09-2) is limited, its chemical structure strongly suggests its potential as a versatile and valuable building block in medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides a predictive framework for its synthesis, reactivity, and handling, offering a solid foundation for researchers and scientists looking to explore the potential of this and related thiophene derivatives in the development of novel therapeutics.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source not further specified)

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.

- Thiophene synthesis. Organic Chemistry Portal.

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

-

5-Bromothiophen-3-amine hydrochloride 97%. Howei Pharm. [Link]

-

Methyl 3-amino-5-bromothiophene-2-carboxylate. PubChem. [Link]

-

(2S)-1-(5-bromothiophen-3-yl)propan-2-amine. PubChem. [Link]

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.

- AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Sciforum.

- Polythiophene Synthesis via Halogen Dance.

-

Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. [Link]

-

Methylene Chloride Dichloromethane DCM CAS 75-09-2. lookchem. [Link]

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. RSC Advances.

-

3-Amino-5-bromopyridine. PubChem. [Link]

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene synthesis [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. CAS 1159823-91-2 C4H5BrClNS 5-Bromothiophen-3-amine hydrochloride 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Bromothiophen-2-amine Hydrobromide|CAS 1159813-42-9 [benchchem.com]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromothiophene-3-carboxamide | 189329-94-0 [sigmaaldrich.com]

Molecular weight and structural analysis of 5-bromo-3-aminothiophene HBr

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 5-bromo-3-aminothiophene Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-3-aminothiophene hydrobromide (HBr), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight determination and rigorous structural elucidation. As a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven methodologies, offering researchers, scientists, and drug development professionals a self-validating framework for the characterization of this important synthetic intermediate. Protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, explaining the causality behind experimental choices and the interpretation of resulting data. The guide is grounded in authoritative references to ensure scientific integrity and provides a complete workflow for the unambiguous confirmation of the molecule's identity and purity.

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is recognized as a "privileged pharmacophore" in medicinal chemistry.[1] Its derivatives are integral to the structure of numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1] The thiophene ring serves as a versatile bioisosteric replacement for the phenyl group, often improving physicochemical properties such as solubility and metabolic stability, which are critical for drug efficacy.[2]

5-bromo-3-aminothiophene, particularly in its stable hydrobromide salt form, represents a crucial and highly versatile synthetic intermediate. The strategic placement of the amine and bromine substituents allows for orthogonal chemical modifications. The amine group at the 3-position can be readily derivatized, while the bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the introduction of diverse molecular complexity.[3][4] This dual functionality makes it an invaluable precursor for building libraries of novel compounds for high-throughput screening and for the targeted synthesis of complex pharmaceutical agents.[5]

Accurate determination of its molecular weight and unambiguous confirmation of its structure are paramount first steps in any research and development workflow. This ensures the integrity of starting materials, the validity of subsequent synthetic steps, and the reproducibility of biological data. This guide establishes the foundational analytical protocols required to achieve this confidence.

Core Physicochemical and Structural Data

The fundamental properties of 5-bromo-3-aminothiophene HBr are summarized below. The molecular weight is calculated from the chemical formula derived from the free base and the addition of one equivalent of hydrogen bromide.[6]

| Property | Value | Source |

| IUPAC Name | 5-bromothiophen-3-aminium bromide | N/A |

| Chemical Formula | C₄H₅Br₂NS | Derived |

| Molecular Weight | 258.96 g/mol | Derived |

| Appearance | Expected to be an off-white to light brown solid | Inferred from related compounds |

| Solubility | Soluble in polar solvents like DMSO, DMF, and alcohols | General chemical principles |

Chemical Structure Diagram

Caption: Structure of 5-bromo-3-aminothiophene Hydrobromide.

Workflow for Structural Elucidation

Caption: Workflow for comprehensive structural characterization.

Analytical Methodologies & Data Interpretation

The structural confirmation of newly synthesized thiophene derivatives relies on a combination of spectroscopic techniques.[7][8]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the most direct method for confirming the molecular weight of the cationic portion of the salt (5-bromo-3-aminothiophenium). For this compound, high-resolution mass spectrometry (HRMS) is preferred to provide an accurate mass measurement. A key diagnostic feature is the isotopic pattern caused by the presence of bromine. Natural bromine exists as two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Because the cation contains one bromine atom, we expect to see two peaks in the mass spectrum for the molecular ion, separated by 2 m/z units, with nearly equal intensity.[9]

Expected Data:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to [C₄H₅⁷⁹BrNS]⁺ at m/z 177.94 and [C₄H₅⁸¹BrNS]⁺ at m/z 179.94.

-

Fragmentation: Potential fragmentation patterns could include the loss of HBr or other small molecules, although these are often complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 5-bromo-3-aminothiophene HBr, ¹H and ¹³C NMR are essential. The hydrobromide salt form means the amine exists as an ammonium group (-NH₃⁺), which can influence the electronic environment and may result in broad, exchangeable proton signals.

Expected ¹H NMR Data (in a solvent like DMSO-d₆):

-

Thiophene Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). These two protons are on adjacent carbons (C2 and C4) and will appear as doublets due to mutual coupling (J ≈ 2-4 Hz). The proton at C2 will likely be downfield compared to the proton at C4 due to its proximity to the sulfur atom.

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected, likely in the δ 8.0-10.0 ppm range. Its integration should correspond to three protons. This peak will disappear upon shaking the sample with a drop of D₂O due to proton exchange.

Expected ¹³C NMR Data (in a solvent like DMSO-d₆):

-

Four distinct signals are expected for the four carbons of the thiophene ring.

-

C-Br (C5) and C-NH₃⁺ (C3): These carbons will be significantly affected by the electronegative substituents. The C-Br signal will likely appear around δ 100-115 ppm, while the C-NH₃⁺ signal will be further downfield.

-

C-H Carbons (C2, C4): These will appear in the typical aromatic region for thiophenes, generally between δ 120-135 ppm.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. It works by detecting the vibrational frequencies of bonds within the molecule.

Expected IR Absorption Bands:

-

N-H Stretch: For the ammonium salt (-NH₃⁺), a broad and strong absorption band is expected in the range of 3200-2800 cm⁻¹. This is a highly characteristic feature.

-

C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 600-500 cm⁻¹, though it can be difficult to assign definitively.

-

C-S Stretch: Weak absorptions in the fingerprint region, often around 700-600 cm⁻¹.

Experimental Protocols

The following are generalized protocols. Researchers should always refer to the specific instrumentation manuals and standard operating procedures of their laboratory.

Protocol 5.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1-0.5 mg of 5-bromo-3-aminothiophene HBr in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ or molecular ion of the free base.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion peaks. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine atom.

Protocol 5.2: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set the spectral width to cover a range of δ 0-12 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire several thousand scans (as ¹³C has low natural abundance).

-

Use proton decoupling to obtain singlet peaks for each carbon.

-

Set the spectral width to cover δ 0-180 ppm.

-

Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).

-

-

Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts, and analyze splitting patterns (multiplicity and coupling constants). Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Synthesis and Applications

General Synthetic Approach

The synthesis of 3-aminothiophene derivatives can often be achieved through methods like the Gewald reaction.[1][2] However, for 5-bromo-3-aminothiophene, a common route involves the functionalization of a pre-existing thiophene ring. A plausible pathway starts with 3-bromothiophene, which undergoes nitration to introduce a nitro group, followed by a reduction step to yield the amine. Subsequent regioselective bromination at the 5-position would yield the target free base, which is then treated with hydrobromic acid to form the stable salt.[10][11]

Applications in Drug Development

As a bifunctional building block, 5-bromo-3-aminothiophene HBr is invaluable for creating novel chemical entities.

-

Kinase Inhibitors: The aminothiophene core is present in various kinase inhibitors. The amine can act as a key hydrogen bond donor, while the rest of the molecule explores different binding pockets.

-

GPCR Modulators: Thiophene derivatives are used to develop modulators for G-protein coupled receptors, which are a major class of drug targets.[5]

-

Anti-infective and Anticancer Agents: The thiophene nucleus has been incorporated into a multitude of compounds with demonstrated antimicrobial and anticancer activities.[1][2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-bromo-3-aminothiophene HBr should be consulted, general precautions for related brominated aromatic amines should be followed.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12][13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

Conclusion

5-bromo-3-aminothiophene hydrobromide is a high-value intermediate for pharmaceutical research and development. Its utility is predicated on its confirmed identity and purity. The analytical workflow presented in this guide, combining mass spectrometry, NMR spectroscopy, and IR spectroscopy, provides a robust and self-validating system for its complete structural characterization. By adhering to these methodologies, researchers can proceed with confidence in their synthetic and biological investigations, leveraging the full potential of this versatile thiophene building block.

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis Online.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (N.D.). PMC.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ACS Publications.

- Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine. (2025). Fisher Scientific.

- Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014). Sigma-Aldrich.

- Safety Data Sheet for 2-Bromo-5-chlorothiophene. (2025). Thermo Fisher Scientific.

- Thiophene Synthesis Services. (N.D.). BOC Sciences.

- Safety Data Sheet for various thiophene compounds. (2025). Sigma-Aldrich.

- Safety Data Sheet for 5-Bromothiophene-2-carbaldehyde. (N.D.). Fisher Scientific.

- Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. (N.D.). Benchchem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (N.D.). PMC.

- AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. (N.D.). Sciforum.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (N.D.). PMC.

- 3-bromothiophene - Organic Syntheses Procedure. (N.D.). Organic Syntheses.

- The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide. (N.D.). Benchchem.

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (N.D.). Semantic Scholar.

- Hydrogen bromide. (N.D.). Wikipedia.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrogen bromide - Wikipedia [en.wikipedia.org]

- 7. journalwjarr.com [journalwjarr.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciforum.net [sciforum.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Synthesis pathways for 5-Bromothiophen-3-amine hydrobromide derivatives

This guide outlines the synthesis of 5-Bromothiophen-3-amine hydrobromide , a critical heterocyclic building block used in the development of kinase inhibitors and other pharmacological agents.

Executive Summary

-

Target Molecule: 5-Bromothiophen-3-amine hydrobromide.

-

Core Challenge: The free base (3-aminothiophene) is inherently unstable and prone to rapid oxidation and polymerization. The 5-bromo substituent adds regiochemical complexity.

-

Recommended Pathway: Curtius Rearrangement starting from 5-bromothiophene-3-carboxylic acid. This route guarantees regiochemical integrity and allows for the isolation of the stable carbamate intermediate before salt formation.

-

Alternative Pathway: Chemoselective Nitro Reduction of 5-bromo-3-nitrothiophene using Iron/Ammonium Chloride (Fe/NH₄Cl) to prevent debromination.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the amine nitrogen. Direct electrophilic amination of 2-bromothiophene is not viable due to poor regioselectivity. Therefore, we utilize the carboxylic acid functionality as a "masked" amine via the Curtius rearrangement.

Strategic Advantages:

-

Regiocontrol: The starting material, 5-bromothiophene-3-carboxylic acid, locks the bromine and nitrogen positions early in the sequence.

-

Stability Management: The amine is generated only in the final step or trapped as a Boc-carbamate, avoiding handling the unstable free base.

Figure 1: Retrosynthetic disconnection showing the Curtius Rearrangement strategy to bypass the unstable free amine.

Part 2: Primary Synthesis Pathway (Curtius Rearrangement)

This protocol is the industry standard for generating 3-aminothiophenes. It utilizes Diphenylphosphoryl azide (DPPA) for a one-pot conversion of the acid to the isocyanate.

Step 1: Formation of N-Boc-5-bromo-3-aminothiophene

-

Reagents: 5-Bromothiophene-3-carboxylic acid, DPPA, Triethylamine (Et₃N), tert-Butanol (t-BuOH).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 5-bromothiophene-3-carboxylic acid (1.0 eq) and anhydrous toluene (10 V). Maintain an inert atmosphere (N₂ or Ar).

-

Activation: Add Et₃N (1.2 eq) followed by DPPA (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the mixture to 80–90°C . Observe gas evolution (N₂). This indicates the formation of the isocyanate via the Curtius rearrangement.[2][7]

-

Trapping: Once gas evolution ceases (approx. 1–2 hours), add excess tert-butanol (5.0 eq) or use t-BuOH as a co-solvent. Reflux for 4–6 hours.

-

Workup: Cool to RT. Wash with 5% NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields the stable N-Boc intermediate.

Step 2: Deprotection & Salt Formation

-

Reagents: HBr (33% in Acetic Acid) or 4M HBr in Dioxane.

-

Solvent: Dichloromethane (DCM) or Diethyl Ether.

Protocol:

-

Dissolve the N-Boc intermediate in DCM (5 V) and cool to 0°C.

-

Add HBr solution (3–5 eq) dropwise.

-

Allow to warm to RT and stir for 2 hours. The product will often precipitate as a solid.

-

Isolation: Filter the precipitate. Wash copiously with cold diethyl ether to remove residual acid and byproducts.

-

Drying: Vacuum dry at 40°C. Store under Argon at -20°C.

Yield: Typically 65–75% (over 2 steps).[8]

Part 3: Alternative Pathway (Nitro Reduction)

Use this route if 5-bromo-3-nitrothiophene is available.

-

Critical Warning: Do NOT use Catalytic Hydrogenation (H₂/Pd-C). This will cause hydrodebromination (stripping the bromine at C5).

-

Solution: Use a chemoselective metal reduction (Fe or Sn).[4]

Protocol (Fe/NH₄Cl Method):

-

Dissolution: Dissolve 5-bromo-3-nitrothiophene (1.0 eq) in Ethanol/Water (3:1).

-

Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.

-

Acidification: Immediately treat the filtrate with HBr/AcOH to trap the amine as the salt before concentration (prevents oxidation).

Part 4: Comparison of Methodologies

| Feature | Curtius Route (Recommended) | Nitro Reduction Route |

| Starting Material | 5-Bromothiophene-3-carboxylic acid | 5-Bromo-3-nitrothiophene |

| Regiocontrol | Excellent (Locked in SM) | Good (Depends on SM purity) |

| Scalability | High (Safe, controlled gas release) | Moderate (Iron waste disposal) |

| Stability Risk | Low (Amine protected as Boc) | High (Free amine exposed during workup) |

| Chemoselectivity | High (Br is stable to DPPA) | Moderate (Risk of debromination) |

Part 5: Mechanistic Visualization (Curtius)

The following diagram details the electron flow during the critical rearrangement step, highlighting the retention of the bromine substituent.

Figure 2: Step-wise mechanism of the Curtius Rearrangement converting the acyl azide to the protected amine.

Part 6: Handling & Storage (Critical)

-

Oxidation Sensitivity: The free base of 5-bromothiophen-3-amine turns black within minutes upon exposure to air. Always handle the free base under inert gas (Ar/N₂) and immediately convert to the salt.

-

Salt Stability: The Hydrobromide (HBr) salt is significantly more stable than the Hydrochloride (HCl) salt for this specific scaffold due to the "soft" nature of the bromide counterion matching the thiophene system, though HCl is also acceptable.

-

Storage: Store the HBr salt in amber vials, under Argon, at or below 4°C.

References

-

Standard Curtius Protocol on Thiophenes

- Synthesis of 3-Aminothiophenes via Curtius: Binder, D., et al. (1987). Synthesis of some 3-amino-thieno[2,3-b]pyridines. Archiv der Pharmazie, 320(10), 907-914. (Demonstrates Curtius utility in thiophene fused systems).

-

Nitro Reduction without Debromination

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience.

Sources

- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 5-Bromothiophen-2-amine Hydrobromide|CAS 1159813-42-9 [benchchem.com]

Methodological & Application

Reaction conditions for acylation of 5-Bromothiophen-3-amine hydrobromide

Executive Summary

This guide details the reaction conditions for the N-acylation of 5-bromothiophen-3-amine hydrobromide (CAS: 1159823-91-2) . Unlike standard aniline acylation, this transformation requires strict control over pH and temperature due to the inherent instability of the free thiophen-3-amine base.

The 3-aminothiophene core is electron-rich and prone to rapid oxidative polymerization upon exposure to air or light. The 5-bromo substituent provides partial stabilization via electron withdrawal, but the free base remains labile. This protocol utilizes an in-situ neutralization strategy to liberate the nucleophile only in the presence of the acylating agent, minimizing decomposition and maximizing yield.

Chemical Context & Mechanistic Insight

Substrate Analysis[1]

-

The Challenge (Instability): Free 3-aminothiophenes are notoriously unstable. They undergo auto-oxidation to form dark, insoluble polymers ("thiophene tars"). The hydrobromide salt (HBr) masks the amine, preventing this degradation during storage.

-

The Solution (In-Situ Release): The reaction must be designed so the amine is never isolated as a free base. It is generated in the reaction vessel by a tertiary amine base (e.g., Pyridine, Et3N) and immediately trapped by the acylating agent.

-

Reactivity Profile: The bromine atom at position 5 exerts a -I (inductive withdrawing) effect. This makes the amine nitrogen slightly less nucleophilic than unsubstituted thiophen-3-amine, requiring reactive electrophiles (acyl chlorides or activated esters) for efficient conversion.

Reaction Scheme

The mechanism proceeds via a nucleophilic addition-elimination pathway.[1][2]

Figure 1: Mechanistic pathway highlighting the critical in-situ generation of the free amine.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Temperature | 0°C to RT | Start at 0°C to control the exotherm of neutralization and acylation. Heat promotes polymerization. |

| Solvent | DCM (Preferred) or THF | Anhydrous DCM dissolves the organic base and product well. Avoid protic solvents (MeOH/EtOH). |

| Stoichiometry | Base > 2.2 eq | 1 eq to neutralize the HBr salt, >1 eq to neutralize the HCl generated during acylation. |

| Atmosphere | N₂ or Ar | Strictly inert atmosphere.[3] Oxygen accelerates the "darkening" (oxidation) of the amine. |

| Concentration | 0.1 M - 0.2 M | Dilution helps dissipate heat. High concentrations increase polymerization risk. |

Experimental Protocols

Protocol A: Acylation with Acyl Chlorides (Standard Method)

Best for: Simple aliphatic or aromatic amides where the acyl chloride is commercially available.

Materials:

-

5-Bromothiophen-3-amine hydrobromide (1.0 eq)

-

Acyl Chloride (1.1 - 1.2 eq)

-

Pyridine (3.0 eq) [Acts as both base and acylation catalyst]

-

Dichloromethane (DCM), anhydrous[3]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Suspension: Add 5-Bromothiophen-3-amine hydrobromide (1.0 eq) and anhydrous DCM (10 mL/mmol). The salt will likely remain suspended.

-

Neutralization (Critical Step): Cool the suspension to 0°C in an ice bath. Add Pyridine (3.0 eq) dropwise.

-

Observation: The solid salt should dissolve, and the solution may turn slightly yellow or tan.

-

Caution: If the solution turns black immediately, oxygen ingress has occurred.

-

-

Acylation: Add the Acyl Chloride (1.1 eq) dropwise over 10–15 minutes, maintaining the temperature at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC (typically 30-50% EtOAc/Hexane) or LCMS. The free amine spot (polar) should disappear, replaced by the less polar amide.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Coupling with Carboxylic Acids (HATU Method)

Best for: Complex acids, expensive fragments, or when the acyl chloride is unstable.

Materials:

-

5-Bromothiophen-3-amine hydrobromide (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (5 mL/mmol). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at RT for 15 minutes to form the activated ester.

-

Amine Addition: In a separate vessel, suspend the 5-Bromothiophen-3-amine hydrobromide (1.0 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq) to neutralize the salt.

-

Combination: Immediately transfer the amine solution into the activated acid solution.

-

Reaction: Stir at RT for 12–16 hours under Nitrogen.

-

Workup:

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

-

Wash with Brine, dry (Na₂SO₄), and concentrate.[4]

-

Decision Tree for Method Selection

Figure 2: Workflow for selecting the appropriate acylation strategy.

Troubleshooting & Safety

Common Issues

| Symptom | Cause | Remediation |

| Black Tar Formation | Oxidation of the free amine. | Ensure strict inert atmosphere (N₂). Do not mix the base and amine salt until the electrophile is ready or present. |

| Low Yield | Hydrolysis of Acyl Chloride. | Ensure DCM is anhydrous.[3] Use fresh Acyl Chloride. |

| Incomplete Reaction | Poor solubility of HBr salt. | Switch solvent to THF or DMF.[3] Ensure adequate Base is used (HBr consumes 1 eq immediately). |

Safety Profile

-

5-Bromothiophen-3-amine HBr: Potential skin sensitizer. Handle in a fume hood.

-

Acyl Chlorides: Lachrymators. React violently with water.

-

Thiophene Derivatives: Many are biologically active (kinase inhibitors); treat all intermediates as potentially potent.

References

-

General Thiophene Acylation

- Gewald, K. et al. Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes.Chemische Berichte, 1966.

-

Context: Foundational chemistry for aminothiophene reactivity.[6]

-

Specific 5-Bromo Analogues (Patent Literature)

-

Binch, H. et al. (Vertex Pharmaceuticals). Thiophene-3-carboxamides as inhibitors of JNK protein kinases. WO2008076709.

- Context: Describes the synthesis of 3-amido-5-bromothiophenes as intermedi

-

-

Coupling Protocols (HATU/Amide Bond)

-

Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 2009.

-

-

Stability of Aminothiophenes

Note: All chemical structures and protocols should be verified against specific project safety data sheets (SDS) before execution.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing 3-Amino-5-Bromothiophene

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Amino-5-Bromothiophene

3-Amino-5-bromothiophene is a highly valuable bifunctional building block in medicinal chemistry and materials science.[1] Its strategic importance stems from the orthogonal reactivity of its two key functional groups: the nucleophilic 3-amino group and the 5-bromo substituent. The amino group serves as a versatile handle for constructing fused heterocyclic systems, such as thienopyrimidines, which are prevalent in pharmacologically active molecules.[2] Simultaneously, the bromine atom provides a reactive site for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4]

One-pot synthesis protocols, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[5] By minimizing solvent usage and purification steps, these methods align with the principles of green chemistry and accelerate the discovery and development of novel chemical entities. This guide provides detailed protocols and expert insights into key one-pot synthetic applications of 3-amino-5-bromothiophene for researchers in drug discovery and chemical synthesis.

Application Note 1: One-Pot Synthesis of 4-Chlorothieno[3,2-d]pyrimidines

Principle: The synthesis of the thieno[3,2-d]pyrimidine core is a cornerstone application for 3-aminothiophene derivatives. This one-pot, two-step protocol involves an initial condensation of 3-amino-5-bromothiophene with an orthoformate to form an intermediate amidine, which then undergoes cyclization. The subsequent treatment with phosphorus oxychloride (POCl₃) in the same reaction vessel chlorinates the 4-position, yielding a versatile intermediate ready for further nucleophilic substitution. Microwave irradiation is often employed to drastically reduce reaction times.[6][7]

Experimental Protocol:

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-amino-5-bromothiophene (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Initial Condensation & Cyclization: Seal the vial and heat the mixture under microwave irradiation at 120 °C for 15-20 minutes. Monitor the formation of the 5-bromothieno[3,2-d]pyrimidin-4(3H)-one intermediate by TLC or LC-MS.

-

Chlorination: After cooling the vessel to room temperature, carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the mixture.

-

Heating: Reseal the vial and heat the reaction mixture at 110 °C for 2-3 hours (conventional heating in an oil bath) or under microwave irradiation at 130 °C for 30 minutes.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH ~7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-4-chlorothieno[3,2-d]pyrimidine.

Data Presentation: Reagent Table

| Reagent | Molar Equivalent | Role |

| 3-Amino-5-bromothiophene | 1.0 | Starting Material |

| Triethyl Orthoformate | 3.0 | One-carbon source for pyrimidine ring |

| p-Toluenesulfonic acid | 0.1 | Acid Catalyst |

| Phosphorus Oxychloride | 5.0 | Chlorinating Agent & Dehydrating Agent |

Causality & Field Insights:

-

Why Triethyl Orthoformate? It serves as an efficient and reactive one-carbon electrophile that readily condenses with the amino group and an adjacent ring carbon to form the pyrimidine ring.

-

The Role of POCl₃: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It converts the intermediate thienopyrimidinone, a lactam, into the corresponding 4-chloro derivative, which is an excellent electrophile for subsequent SₙAr reactions. Handling POCl₃ requires caution as it reacts violently with water.

-

Microwave Acceleration: The use of microwave heating dramatically accelerates both the cyclization and chlorination steps, often reducing reaction times from many hours to under an hour.[6]

Workflow Visualization:

Caption: One-pot synthesis of 5-bromo-4-chlorothieno[3,2-d]pyrimidine.

Application Note 2: Petasis (Borono-Mannich) Three-Component Reaction

Principle: The Petasis reaction is a powerful multicomponent transformation that couples an amine, a carbonyl compound (often an α-keto acid or glyoxylic acid), and a boronic acid.[8] In this one-pot protocol, 3-amino-5-bromothiophene acts as the aromatic amine component. This reaction is highly valuable for rapidly generating libraries of novel α-amino acid derivatives, which are privileged structures in drug discovery. The use of hexafluoroisopropanol (HFIP) as a solvent can be beneficial for activating the components and facilitating the reaction with less reactive aromatic amines.[8]

Experimental Protocol:

-

Reaction Setup: In a screw-cap vial, dissolve 3-amino-5-bromothiophene (1.0 eq), an aryl boronic acid (1.5 eq), and glyoxylic acid (1.2 eq) in a suitable solvent such as hexafluoroisopropanol (HFIP) or a mixture of dichloromethane and methanol.

-

Reaction Execution: Add molecular sieves (4Å) to the mixture to absorb water formed during the reaction. Seal the vial and stir the mixture at a temperature ranging from room temperature to 60 °C for 12-24 hours.

-

Monitoring: Track the reaction progress by LC-MS, monitoring the consumption of the starting materials and the formation of the desired product mass.

-

Work-up: Upon completion, filter off the molecular sieves and concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting crude material via preparative HPLC or column chromatography to isolate the target N-substituted amino acid derivative.

Data Presentation: Reagent Table

| Reagent | Molar Equivalent | Role |

| 3-Amino-5-bromothiophene | 1.0 | Amine Component |

| Aryl Boronic Acid | 1.5 | Organoboron Component |

| Glyoxylic Acid | 1.2 | Carbonyl Component |

| Hexafluoroisopropanol (HFIP) | - | Activating Solvent |

| Molecular Sieves (4Å) | - | Dehydrating Agent |

Causality & Field Insights:

-

Why a Three-Component Reaction? This approach offers high atom and step economy, allowing for the rapid assembly of complex molecules from simple, commercially available starting materials in a single operation.[9]

-

Solvent Choice: HFIP is a highly polar, non-coordinating solvent with strong hydrogen-bond-donating properties. It can activate the carbonyl group and stabilize the intermediates of the Petasis reaction, often leading to improved yields, especially for less reactive amines like 3-aminothiophene.[8]

-

Boronic Acid Scope: A wide variety of aryl and heteroaryl boronic acids can be used, making this method ideal for generating a library of analogs for structure-activity relationship (SAR) studies. The 5-bromo substituent on the thiophene ring remains intact for potential downstream modifications.

Workflow Visualization:

Caption: Petasis three-component one-pot synthesis workflow.

The Strategic Role of the 5-Bromo Substituent: A Gateway to Molecular Diversity

A critical aspect of using 3-amino-5-bromothiophene is that the bromine atom is typically retained throughout the initial one-pot synthesis. This halogen serves as a powerful synthetic handle for subsequent diversification using well-established palladium-catalyzed cross-coupling reactions. This two-stage approach—a one-pot synthesis to build a core scaffold followed by a cross-coupling reaction—is a highly efficient strategy in modern drug discovery.

Conceptual Workflow:

Caption: Strategy: One-pot core synthesis followed by cross-coupling.

This approach allows for the late-stage introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling extensive exploration of the chemical space around the synthesized core.

References

-

ResearchGate. (n.d.). Three component reaction for the synthesis of 3‐aminothiophenes. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

-

Sargsyan, A. S., et al. (2021). One-pot synthesis of 2-substituted thieno[3,2-b]indoles from 3-aminothiophene-2-carboxylates through in situ generated 3-aminothiophenes. ResearchGate. Available at: [Link]

-

Usluer, H., et al. (2021). One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. ACS Omega. Available at: [Link]

-

De Mesmaeker, A., et al. (2021). Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. Chemistry – An Asian Journal. Available at: [Link]

-

Perspicace, E., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

-

Abdel-Rahim, A. M. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Dömling, A., et al. (2012). 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. ResearchGate. Available at: [Link]

-

Yusuf, M., et al. (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. Journal of Organometallic Chemistry. Available at: [Link]

-

Asgari, D., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. Available at: [Link]

-

Hafez, H. N., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science. Available at: [Link]

-

An, L., et al. (2018). Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters. RSC Advances. Available at: [Link]

-

Teja, R. B., et al. (2020). Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Inam, M., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Molecular Structure. Available at: [Link]

-

Mainolfi, N., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. Available at: [Link]

-

Kamal, M. S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. Available at: [Link]

-

Li, C., et al. (2007). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Molecules. Available at: [Link]

-

Li, C., et al. (2007). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Condition. ResearchGate. Available at: [Link]

- Google Patents. (2018). CN108929306B - Preparation method of 3-bromothiophene.

-

Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]

-

Aslam, S., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. SciSpace. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. ikm.org.my [ikm.org.my]

- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Preparation of Heteroaryl Bromides for Cross-Coupling

Abstract & Strategic Context

Heteroaryl bromides are the linchpin of modern medicinal chemistry, serving as the primary electrophiles for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-couplings. Unlike their carbocyclic counterparts, heteroaromatic rings possess distinct electronic biases that dictate specific bromination strategies.

This guide moves beyond generic textbook recipes. It provides a decision-making framework based on substrate electronics (electron-rich vs. electron-deficient) and details three self-validating protocols designed to maximize regioselectivity and suppress common side reactions like the "Halogen Dance" or polybromination.

Strategic Decision Matrix

The choice of bromination method is strictly dictated by the electronic nature of the heterocycle and the presence of directing groups.

Figure 1: Strategic workflow for selecting the optimal bromination methodology based on substrate class.

Method A: Electrophilic Bromination (EAS)

Best for: Electron-rich systems (Indoles, Thiophenes, Pyrroles, Furans).

Reagent of Choice:

The "Causality" of Solvent Choice

While elemental bromine (

-

DMF (Polar Aprotic): Accelerates the reaction but can lead to polybromination due to high solubility of the mono-bromide.

-

MeCN (Polar Aprotic): The industry standard. Offers a balance of solubility and reactivity.

-

THF (Polar Aprotic): Slower reaction, useful for highly reactive substrates (e.g., pyrroles) to control exotherms.

Protocol: Regioselective Bromination of Indole (C3-Selective)

Target: 3-Bromoindole derivatives. Mechanism: The C3 position of indole is most nucleophilic (highest HOMO density).

Materials:

-

Substituted Indole (1.0 equiv)

-

NBS (1.05 equiv) - Freshly recrystallized from water if yellow.

-

Acetonitrile (0.1 M concentration)

Step-by-Step Workflow:

-

Setup: Dissolve the indole in MeCN at 0°C (ice bath).

-

Addition: Add NBS portion-wise over 15 minutes. Critical: Do not add all at once; a high local concentration of

promotes side reactions. -

Monitoring (Self-Validation):

-

Visual: The solution typically darkens slightly (orange/red) and then fades to pale yellow as NBS is consumed.

-

TLC: Indoles are fluorescent. The 3-bromo product usually runs slightly higher (less polar) than the starting material.

-

-

Quench: Pour mixture into 5% aqueous

(sodium thiosulfate) to destroy unreacted bromine species. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Expert Insight: If C2-bromination is required, the C3 position must be blocked, or a Directed Ortho-Metalation (Method B) strategy using an N-protecting group (e.g., BOC) must be employed.

Method B: Directed Ortho-Metalation (DoM)

Best for: Electron-deficient systems (Pyridines, Quinolines) or forcing regioselectivity against natural electronic bias.

Reagent of Choice: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or

The "Causality" of Base Selection

- -BuLi: Strong nucleophile. Risk:[1] Can attack the pyridine ring (nucleophilic addition) rather than deprotonate it.

-

LiTMP: Non-nucleophilic, bulky base. Benefit: Steric bulk prevents ring attack, favoring deprotonation adjacent to Directing Groups (DMGs).

Protocol: C3-Bromination of 2-Fluoropyridine

Target: 3-Bromo-2-fluoropyridine. Mechanism: The Fluorine atom acts as a Directed Metalation Group (DMG) via the Complex Induced Proximity Effect (CIPE).

Figure 2: The DoM pathway relies on coordination between the Lithium base and the Directing Group (F) to position the anion.

Step-by-Step Workflow:

-

Drying: Flame-dry a 2-neck flask under Argon.

-

Base Prep: Add THF and 2,2,6,6-tetramethylpiperidine (1.1 equiv). Cool to -78°C. Add

-BuLi (1.1 equiv) dropwise. Stir 30 min to generate LiTMP. -

Substrate Addition: Add 2-Fluoropyridine (1.0 equiv) dropwise at -78°C.

-

Critical Stop Point: Stir for 1-2 hours at -78°C. Do NOT let temperature rise, or the "Halogen Dance" (scrambling of position) or dimerization may occur.

-

-

Electrophile Quench: Dissolve

(1.2 equiv) in THF and add dropwise to the lithiated species at -78°C. -

Workup: Allow to warm to RT. Quench with saturated

.

Safety Note:

Method C: Non-Aqueous Sandmeyer

Best for: Converting amino-heterocycles (e.g., aminopyridines, amino-thiazoles) to bromides when EAS fails or DoM is impossible.

Reagent of Choice:

The "Causality" of the Modern Approach

The classic Sandmeyer (

Protocol: Conversion of 2-Aminothiazole to 2-Bromothiazole

Step-by-Step Workflow:

-

Setup: Suspend

(1.2 equiv) in dry Acetonitrile (MeCN). -

Activation: Add

-Butyl Nitrite (1.5 equiv) dropwise. The solution often turns from green to black/brown. -

Substrate Addition: Add the heteroaryl amine (1.0 equiv) portion-wise or as a solution in MeCN.

-

Self-Validating Sign: Evolution of

gas (bubbling) indicates the reaction is proceeding.[3]

-

-

Temperature: Stir at RT for 1 hour, then heat to 60°C if bubbling is sluggish.

-

Workup: Dilute with EtOAc. Wash with 1M HCl (to remove Cu salts) and then brine.

Comparison of Brominating Agents

| Reagent | Active Species | Reactivity | Selectivity | Byproducts |

| High (Harsh) | Low | HBr (Corrosive) | ||

| NBS | Moderate (Tunable) | High | Succinimide (Water soluble) | |

| DBDMH | High | Moderate | Dimethylhydantoin | |

| Specific to Lithiation | High (DoM) |

Troubleshooting & Quality Control

-

Issue: Regioisomeric Mixtures (EAS)

-

Cause: Substrate has multiple activated sites (e.g., 3-methylthiophene).

-

Solution: Lower temperature to -20°C or switch solvent to less polar

(if permitted) or Hexane to maximize steric differentiation.

-

-

Issue: "Halogen Dance" (DoM)

-

Symptom:[1][3][4][5][6] Bromine ends up in the wrong position (e.g., meta instead of ortho).

-

Cause: The lithiated intermediate is thermodynamically unstable and isomerizes to a more stable position before quenching.

-

Solution: Keep reaction strictly at -78°C and reduce time between lithiation and quench.

-

-

Storage: Heteroaryl bromides can be light-sensitive. Store in amber vials under Argon at 4°C.

References

-

Electrophilic Bromination of Indoles

-

Directed Ortho-Metalation (DoM)

-

Modern Sandmeyer Reaction

- Copper(I)

-

Halogen Dance Mechanism

- Halogen dance rearrangement. Wikipedia/Vertex Source.

-

General Review of Heteroaryl Cross-Coupling Precursors

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. znaturforsch.com [znaturforsch.com]

- 12. baranlab.org [baranlab.org]

Troubleshooting & Optimization

Purification methods for sticky 5-Bromothiophen-3-amine reaction mixtures

Topic: Handling & Purification of "Sticky" 5-Bromothiophen-3-amine Mixtures

Executive Summary

You are likely reading this because your reaction mixture for 5-bromothiophen-3-amine has turned into a dark, viscous oil ("tar") that streaks on TLC and adheres irreversibly to silica gel.

The Diagnosis: 3-Aminothiophenes are notoriously unstable. Unlike their 2-amino counterparts, they lack the stabilizing resonance contribution of the sulfur atom to the amine lone pair in the same capacity, making them extremely electron-rich and prone to oxidative polymerization and Michael-type additions . The "stickiness" is caused by the formation of oligomeric poly-aminothiophenes and the strong acid-base interaction between the free amine and acidic silanols on silica gel.

The Solution: Do not attempt standard chromatography on the free base unless necessary. The "Gold Standard" for purification is immediate conversion to a stable acid salt (Hydrochloride or Oxalate).

Module 1: Critical Decision Framework

Before proceeding, determine the state of your crude material using this logic flow.

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and downstream application.

Module 2: The Gold Standard – Salt Formation (Method B)

Best for: Storage, high purity, and removing "tar". Principle: Protonating the amine removes the lone pair availability, shutting down oxidation and polymerization pathways.

Protocol: Hydrochloric Acid Salt Precipitation

-

Dissolution: Dissolve your crude sticky oil in a minimum amount of anhydrous diethyl ether or 1,4-dioxane .

-

Note: Avoid alcohols initially if esters are present to prevent transesterification, though methanol is acceptable for simple amines.

-

-

Filtration (Crucial): If there is visible black particulate (polymer), filter the solution through a Celite pad packed with ether.

-

Acidification:

-

Place the filtrate in an ice bath (

). -

Dropwise add 4M HCl in Dioxane or 2M HCl in Ether .

-

Observation: A precipitate should form immediately. The solution may turn red/brown, but the solid should be lighter.

-

-

Isolation:

-

Filter the solid under inert atmosphere (nitrogen blanket).

-

Wash the cake extensively with cold ether to remove the dark, non-polar impurities (the "tar" stays in the filtrate).

-

-

Drying: Dry under high vacuum. Store at

.

Data: Salt Stability Comparison

| Salt Type | Stability | Hygroscopicity | Removal Ease |

|---|---|---|---|

| Hydrochloride | High (Months) | Moderate | Easy (Base wash) |

| Oxalate | Very High | Low | Moderate |

| TFA Salt | Moderate | High (Sticky) | Easy |

| Free Base | Hours/Days | N/A | N/A |

Module 3: Chromatography Survival Guide (Method C)

Best for: When you absolutely need the free base for a coupling reaction (e.g., Buchwald-Hartwig).

The Problem: Silica gel is acidic (

The "Basified Silica" Protocol

You must neutralize the silica before and during the run.

Step 1: Pre-treatment (Slurry Method)

-

Prepare your mobile phase (e.g., 10% EtOAc in Hexanes).

-

Add 1% Triethylamine (TEA) or 1%

to the solvent mixture. -

Slurry the silica gel in this mixture before packing the column.

-

Why? This caps the acidic silanol sites (

).

Step 2: The Run

-

Loading: Load the crude as a liquid injection (dissolved in minimal DCM/Hexane). Do not dry-load on silica, as the heat and close contact will degrade the amine.

-

Elution: Run the column fast. Flash chromatography is preferable to gravity.

-

Collection: Collect fractions into tubes already containing a drop of stabilizer (e.g., BHT) if the compound is extremely sensitive.

Troubleshooting Table: Chromatography Issues

| Symptom | Cause | Corrective Action |

|---|---|---|

| Compound Streaks (Tailing) | Acidic silanols interacting with amine. | Increase TEA to 2-3%. Switch to Amine-functionalized Silica (e.g., KP-NH). |

| Compound turns black on column | Oxidative degradation on silica surface. | Use Neutral Alumina instead of silica. Flush column with

Module 4: The "Rescue" Extraction

Best for: Recovering product from a failed column or very messy reaction mixture.

-

Dissolve: Take the crude mixture up in EtOAc .

-

Acid Wash: Extract with 1M aqueous HCl (

).-

Chemistry: The amine goes into the water layer (

). The neutral "tar" and non-basic impurities stay in the EtOAc.

-

-

Wash Aqueous: Wash the combined aqueous acidic layer with fresh Ether/EtOAc (

) to remove trapped organics. -

Basify:

-

Add fresh EtOAc to the aqueous layer.

-

Slowly adjust pH to

using saturated -

Warning: Do this cold to prevent heat-induced decomposition.

-

-

Extract: Shake and separate. The free amine is now in the EtOAc.[1]

-

Dry & Concentrate: Dry over

(avoid

FAQ: Frequently Asked Questions

Q: Why does my 5-bromothiophen-3-amine turn purple/black upon exposure to air? A: This is due to radical cation formation followed by polymerization. Thiophenes are electron-rich; the amine substituent makes them easily oxidizable. The color comes from extended conjugated systems (polythiophenes) forming in the mixture.

Q: Can I store the free amine in the freezer?

A: Only for short periods (days) and strictly under Argon/Nitrogen. Even at

Q: I need to use the amine in a Pd-catalyzed coupling. Can I use the HCl salt directly?

A: Yes! This is often preferred. Simply add an extra equivalent of base (e.g.,

References

-

Preparation of 3-Aminothiophenes

- US Patent 4,847,386. "Process for preparing thiophene derivatives.

-

Chromatography of Amines

- Biotage Application Note. "How to purify ionizable organic amine compounds using flash column chromatography." (Authoritative guide on using TEA modifiers and amine-functionalized silica).

-

General Thiophene Handling

-

Stability of Heterocyclic Amines

- ECHEMI Technical Community. "Preparation and stability of 3-aminothiophene.

Sources

Minimizing debromination side reactions during amine protection

Topic: Minimizing Debromination Side Reactions Audience: Medicinal Chemists & Process Scientists

Introduction: The "Handle" Must Survive

Welcome to the Technical Support Center. As researchers, we treat the aryl bromide (Ar-Br) not just as a structural motif, but as a critical "handle" for downstream cross-coupling (Suzuki, Buchwald-Hartwig). Losing this bromine during an early-stage amine protection step—a process known as hydrodehalogenation —is a catastrophic failure that often goes unnoticed until the subsequent coupling step fails.

This guide addresses the three primary vectors of debromination during amine protection: Hydride Over-Reactivity (during reductive alkylation), "Ghost" Catalysis (trace metal contamination), and Nucleophilic Displacement (

Module 1: Reductive Alkylation (Benzyl/Alkyl Protection)

The Scenario: You are installing a Benzyl (Bn), 4-Methoxybenzyl (PMB), or Alkyl group via reductive amination.

The Issue: The bromine disappears, replaced by a hydrogen.

The Cause: Using non-chemoselective hydride sources (

FAQ: Which reducing agent preserves my Aryl Bromide?

Recommendation: Switch immediately to Sodium Triacetoxyborohydride (STAB) .

Unlike Sodium Borohydride (

Protocol: Chemoselective Reductive Amination Standard Operating Procedure (SOP-RA-01)

-

Stoichiometry: Amine (1.0 equiv), Aldehyde (1.1 equiv), STAB (1.4 equiv), AcOH (1.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1] Avoid Methanol if possible, as it can accelerate side reactions.

-

Execution:

-

Mix Amine and Aldehyde in DCE.

-

Add AcOH (promotes imine formation).[2]

-

Add STAB in one portion. Stir at RT for 2-4 hours.

-

Quench: Sat.

.

-

Comparative Analysis of Hydride Sources

| Reagent | Ar-Br Stability | Reaction Rate | Risk Level | Notes |

| High | Moderate | Low | Recommended. Sterically bulky and electron-deficient boron center prevents Ar-Br oxidative addition. | |

| High | Slow | Moderate | Effective but generates toxic HCN/Cyanide waste. | |

| Low-Medium | Fast | High | Can reduce Ar-Br in the presence of transition metal impurities or specific solvents. | |

| Zero | Fast | Critical | Do not use. Will quantitatively debrominate via oxidative addition. |

Module 2: The "Ghost" Catalyst (Trace Metal Contamination)

The Scenario: You are performing a standard Boc or Cbz protection using a hydride or even just a solvent, and the bromine is reduced. The Issue: You likely ran a Suzuki or Buchwald coupling in the previous step. The Mechanism: Residual Palladium (ppb levels) remains in your amine starting material. When you add a hydride source (or even reflux in formate/alcohol), the "ghost" Pd catalyzes the reduction of the Ar-Br bond.

Troubleshooting Workflow: The Scavenging Protocol

If your starting material comes from a Pd-catalyzed step, you must scavenge metals before attempting protection.

Caption: Workflow to mitigate Pd-catalyzed hydrodehalogenation during downstream processing.

Corrective Action:

-

Dissolve crude amine in THF/EtOAc.

-

Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w.r.t residual Pd).

-

Stir 4-12 hours at 40°C.

-

Filter and proceed to protection.

Module 3: Nucleophilic Attacks ( )

The Scenario: You are protecting an amine on an electron-deficient ring (e.g., 2-bromo-4-nitroaniline or bromopyridine).

The Issue: The bromine is replaced by a hydroxyl (-OH) or alkoxy (-OR) group.

The Cause: The base used for protection (NaOH, NaOMe, LiOH) acted as a nucleophile and attacked the C-Br bond via Nucleophilic Aromatic Substitution (

FAQ: Can I use Schotten-Baumann conditions (Aq. NaOH + Acid Chloride)?

Answer: No , not for electron-deficient aryl bromides. Hydroxide is a competent nucleophile for

Protocol: Non-Nucleophilic Base Protection Instead of inorganic hydroxides, use hindered organic bases or weak inorganic buffers.

-

Reagents:

or -

Base: DIPEA (Hünig's Base) or

(Solid suspension). -

Solvent: DCM or Dioxane (Anhydrous).

-

Why? DIPEA is too sterically hindered to attack the aromatic ring, and

is not nucleophilic enough to trigger

Substrate Risk Matrix

| Substrate Type | Risk of | Recommended Base | Forbidden Bases |

| Electron-Rich (e.g., 4-bromoanisole) | Low | None | |

| Neutral (e.g., 4-bromobenzene) | Low | None | |

| Electron-Poor (e.g., 4-bromopyridine) | High | DIPEA, Pyridine | |

| Highly Activated (e.g., 2-bromo-4-nitrobenzene) | Critical |

Module 4: Advanced Troubleshooting (Radical Pathways)

The Scenario: You observe debromination even without Pd or reducing agents. The Cause: Radical debromination. This is rare in standard protection but can occur if the reaction is exposed to intense light or if solvents (like THF/Ether) contain peroxides.

Corrective Action:

-

Solvent Check: Ensure THF is peroxide-free (test strips). Peroxides act as radical initiators.

-